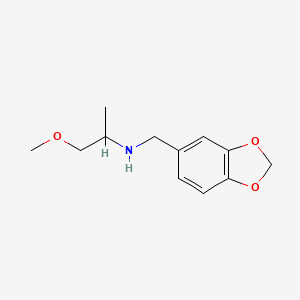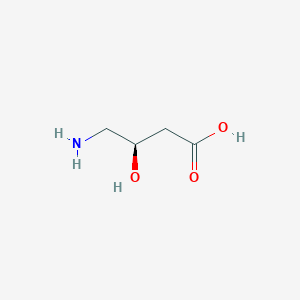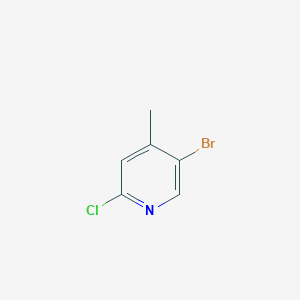
4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
説明
The compound 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, and antidepressant properties. These compounds are often synthesized through intramolecular cyclization of thiosemicarbazides and can exhibit tautomeric behavior between thiol and thione forms due to the presence of a sulfur atom in the third position of the triazole ring .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions, starting from readily accessible precursors. For example, the synthesis of a related compound, 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol/thione, was achieved through regioselective synthesis from versatile precursors, with the structures confirmed by IR, NMR, and mass spectral studies . Similarly, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was performed through a reaction sequence involving isothiocyanatopropene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often confirmed using X-ray diffraction (XRD) and spectroscopic methods such as FT-IR, NMR, and UV-Vis. For instance, the crystal structure of a similar compound, 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined using single-crystal XRD, and its molecular geometry was calculated using DFT and HF methods . The presence of intermolecular hydrogen bonds and C-H...π interactions is common and contributes to the stabilization of the compound's structure .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-triazole derivatives is influenced by the presence of functional groups and the potential for tautomerism. For example, the thiol↔thione tautomerism can occur via single-proton intramigration, as observed in a study of a related compound . The reactivity can also be discussed in terms of molecular electrostatic potential surfaces and various electronic parameters, which can predict the biological activities of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are characterized using a variety of experimental methods. These compounds typically exhibit good solubility in organic solvents and have defined melting points. The vibrational frequencies, chemical shifts, and molecular electrostatic potential maps are calculated using theoretical methods to complement experimental findings. The HOMO-LUMO energy gap and other thermodynamic properties are also determined to understand the stability and reactivity of these compounds .
科学的研究の応用
Chemical Properties and Synthesis
4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol belongs to the class of triazole derivatives. Triazoles, being a class of five-membered heterocyclic compounds, are significant for the preparation of new drugs due to their diverse biological activities and structural variations. The synthesis and physicochemical properties of triazole derivatives, including 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, are of great interest. These compounds are extensively researched for their potential uses in various fields, including medicine, pharmacy, and even in areas like engineering, metallurgy, and agriculture. Notably, triazole derivatives demonstrate applications in optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Furthermore, they are explored as corrosion inhibitors and for controlling various pests in agriculture (Ferreira et al., 2013); (Parchenko, 2019).
Biological Activities
1,2,4-triazole derivatives are known for their broad spectrum of biological activities. They demonstrate antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The high rate of biological activity makes these compounds an area of active research, leading to the discovery of new prototypes for diseases, especially for bacteria that continue to increase resistance and for neglected diseases that significantly affect humanity (Ohloblina, 2022).
Applications in Medicine and Pharmacy
1,2,4-triazole derivatives are integral in the development of pharmaceuticals. They are incorporated into drugs for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The preparation and synthesis of these derivatives are crucial for the development of new drugs, addressing the need for prototypes against diseases and infections that are resistant to current treatment options. The continued exploration and synthesis of these compounds are important due to the emergence of new diseases and the resistance developed by bacteria to existing drugs (Nazarov et al., 2021).
Safety And Hazards
特性
IUPAC Name |
3-(4-methylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-3-8-15-11(13-14-12(15)16)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSGDTYCPUCKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387017 | |
| Record name | 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
93378-58-6 | |
| Record name | 2,4-Dihydro-5-(4-methylphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93378-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



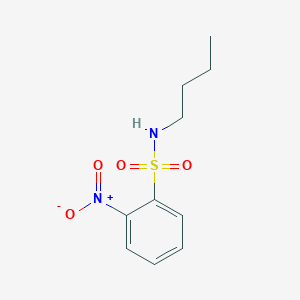
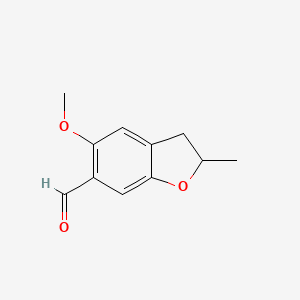
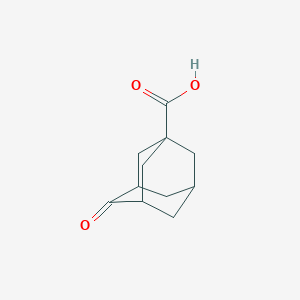
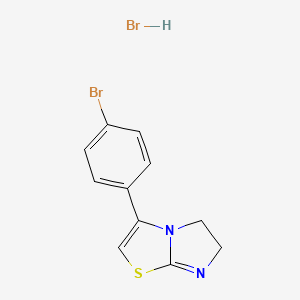
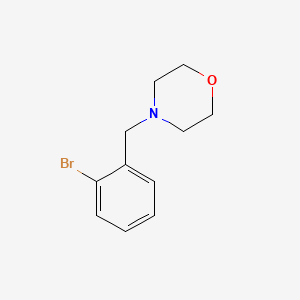
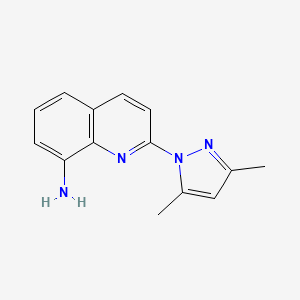
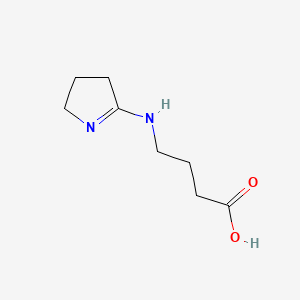
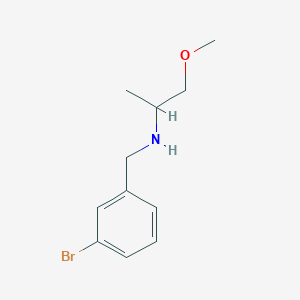
![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)
